
O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butoxycarbonyl-L-aspartic acid 1-tert-butyl ester 4-nitrophenyl ester: (Boc-Asp(OtBu)-ONp) is a derivative of aspartic acid, commonly used in peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl ester on the side chain carboxyl group. The nitrophenyl ester group is a reactive moiety that facilitates peptide bond formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp(OtBu)-ONp typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The carboxyl group is then esterified with tert-butyl alcohol in the presence of a strong acid like sulfuric acid. Finally, the nitrophenyl ester is introduced by reacting the protected aspartic acid derivative with 4-nitrophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: Industrial production of Boc-Asp(OtBu)-ONp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Asp(OtBu)-ONp primarily undergoes nucleophilic substitution reactions due to the presence of the nitrophenyl ester group. This group is highly reactive towards nucleophiles, facilitating the formation of peptide bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, such as amino acids or peptides, are common nucleophiles used in reactions with Boc-Asp(OtBu)-ONp.
Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.
Major Products: The major products formed from reactions with Boc-Asp(OtBu)-ONp are peptides, where the aspartic acid derivative is incorporated into the growing peptide chain .
Applications De Recherche Scientifique
Chemistry: Boc-Asp(OtBu)-ONp is widely used in solid-phase peptide synthesis (SPPS) to introduce aspartic acid residues into peptides. Its reactivity and stability make it a valuable reagent in the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, Boc-Asp(OtBu)-ONp is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Boc-Asp(OtBu)-ONp is used in the synthesis of peptide drugs and diagnostic agents. Its use in SPPS allows for the efficient production of high-purity peptides on an industrial scale .
Mécanisme D'action
The mechanism of action of Boc-Asp(OtBu)-ONp involves the activation of the nitrophenyl ester group, which facilitates nucleophilic attack by amines. This results in the formation of a peptide bond, incorporating the aspartic acid derivative into the peptide chain. The Boc and tert-butyl protecting groups are later removed under acidic conditions to yield the final peptide product .
Comparaison Avec Des Composés Similaires
N-tert-Butoxycarbonyl-L-aspartic acid 1-benzyl ester (Boc-Asp(OBzl)-OH): Similar to Boc-Asp(OtBu)-ONp but with a benzyl ester group instead of a tert-butyl ester.
N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester (Boc-Glu(OtBu)-OH): A derivative of glutamic acid with similar protecting groups.
Uniqueness: Boc-Asp(OtBu)-ONp is unique due to the presence of the nitrophenyl ester group, which provides high reactivity towards nucleophiles, making it particularly useful in peptide synthesis. The combination of Boc and tert-butyl protecting groups ensures stability and ease of handling during synthesis .
Propriétés
IUPAC Name |
4-O-tert-butyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQSQVFTGWZWKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
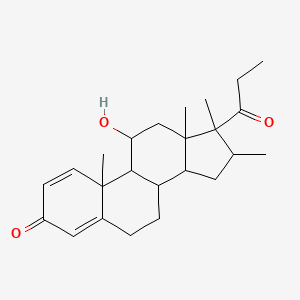
![Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)
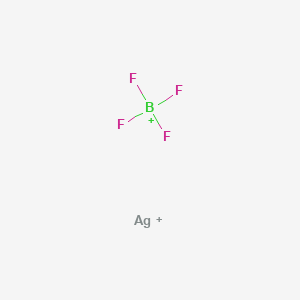
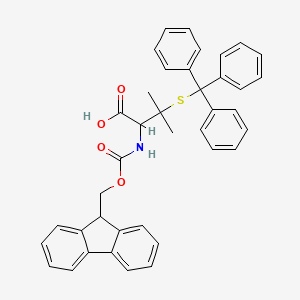
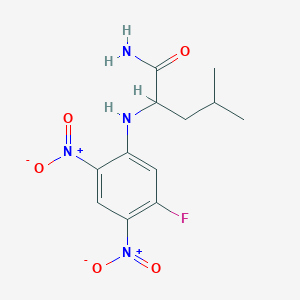
![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)
![(2S,4R)-4-(Aminomethyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13388391.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B13388401.png)
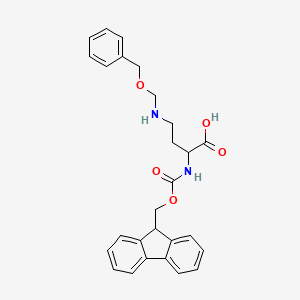
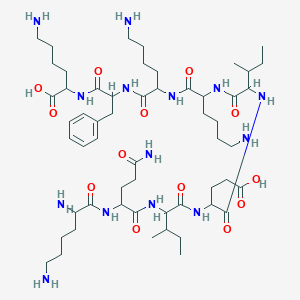
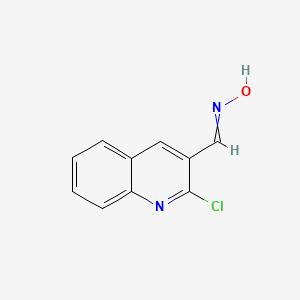
![3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B13388422.png)
![4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13388431.png)
![2-[3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B13388438.png)
